1-(Cyclopropanesulfinyl)-4-nitrobenzene
Overview
Description
1-(Cyclopropanesulfinyl)-4-nitrobenzene is an organic compound characterized by the presence of a cyclopropyl group attached to a sulfoxide functional group, with a 4-nitrophenyl group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropanesulfinyl)-4-nitrobenzene typically involves the reaction of 4-nitrophenyl chloroformate with cyclopropyl amine in the presence of a suitable solvent such as acetonitrile at room temperature . This reaction yields 4-nitrophenyl cyclopropylcarbamate, which can be further oxidized to form the sulfoxide derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropanesulfinyl)-4-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to form the corresponding sulfone.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the 4-aminophenyl derivative.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
1-(Cyclopropanesulfinyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Cyclopropanesulfinyl)-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The sulfoxide group can participate in oxidation-reduction reactions, while the nitrophenyl group can engage in aromatic interactions. These interactions can affect various biochemical pathways, depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenyl cyclopropylcarbamate
- 4-Nitrophenyl sulfone
- Cyclopropyl sulfoxide derivatives
Uniqueness
1-(Cyclopropanesulfinyl)-4-nitrobenzene is unique due to the combination of its cyclopropyl and sulfoxide functional groups, which confer distinct chemical reactivity and potential for diverse applications. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable for specific synthetic and research purposes .
Properties
Molecular Formula |
C9H9NO3S |
---|---|
Molecular Weight |
211.24 g/mol |
IUPAC Name |
1-cyclopropylsulfinyl-4-nitrobenzene |
InChI |
InChI=1S/C9H9NO3S/c11-10(12)7-1-3-8(4-2-7)14(13)9-5-6-9/h1-4,9H,5-6H2 |
InChI Key |
GCXULSFFEYTDMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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